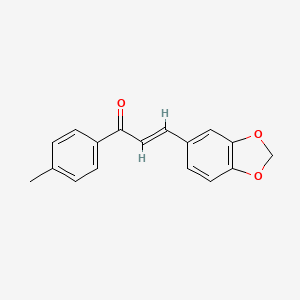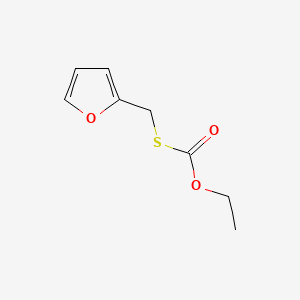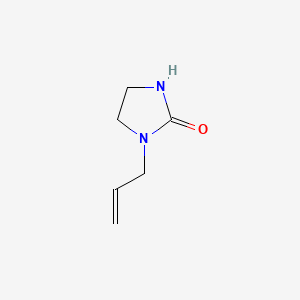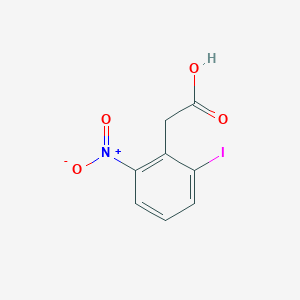
1,10-Phenanthroline-2,9-diamine
Overview
Description
1,10-Phenanthroline-2,9-diamine is a chemical compound with the molecular formula C12H10N4 . It is often used as a ligand in various chemical reactions .
Synthesis Analysis
The synthesis of 1,10-Phenanthroline-2,9-diamine and its derivatives has been reported in several studies. For instance, one method involves the hydrolysis of 4,7-dihalogenated 1,10-phenanthroline-2,9-diamides in acidic media, leading to the formation of the corresponding 4,7-oxygenated derivatives . The synthesized ligands are expected to have complex thermodynamic behavior .Molecular Structure Analysis
The molecular structure of 1,10-Phenanthroline-2,9-diamine has been confirmed by various spectral analysis methods and X-ray analysis . The compound has an average mass of 210.235 Da and a monoisotopic mass of 210.090546 Da .Chemical Reactions Analysis
1,10-Phenanthroline-2,9-diamine has been shown to form complexes with nitrates of rare-earth elements . It has also been used as a ligand in mild, copper (II)-catalyzed cross-coupling of organoboronic acids and sulfinate salts, leading to aryl- and alkenylsulfones .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,10-Phenanthroline-2,9-diamine are largely determined by its molecular structure. It has an average mass of 210.235 Da and a monoisotopic mass of 210.090546 Da .Scientific Research Applications
Synthesis and Structural Properties
1,10-Phenanthroline-2,9-diamine has been a subject of interest due to its chemical versatility and potential applications in various fields. One study focused on its conversion to 5,6-diamines, which were then used to synthesize acetylenic pyrazinophenanthrolines with improved solubility. These novel acetylenic ligands were evaluated for their synthetic scope, highlighting their potential in further chemical applications (Ott & Faust, 2005).
Luminescent Molecules and Metal Complexes
1,10-Phenanthroline's properties like rigidity, planarity, and aromaticity make it a prime candidate for designing luminescent molecules and metal complexes. Its role in creating UV-Vis-NIR luminescent derivatives and coordination compounds, particularly with rare-earth and transition-metal cations, showcases its importance in analytical and technological applications (Accorsi et al., 2009).
Ion Sensing
A range of 1,10-phenanthroline derivatives, including 2,9-dialkyl phenanthrolines and biscrown derivatives, have been synthesized and evaluated as sensing agents. These derivatives demonstrate excellent properties for ion-selective electrodes and fluorometry, particularly in sensing lithium ions among alkali and alkaline earth metal ions (Sugihara & Hiratani, 1996).
Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, 1,10-phenanthroline derivatives have been used to synthesize phosphorescent cyclometallated rhenium(I) complexes. These complexes, used as dopants in OLEDs, showed high electroluminescence efficiency, demonstrating the potential of 1,10-phenanthroline derivatives in developing advanced lighting and display technologies (Li et al., 2008).
Chemosensors and Metal Cation Binding
Various phenanthroline-containing ligands have been synthesized for developing molecular chemosensors for metal cations and anions. These ligands, owing to their structured properties, have been used in selective complexing agents and intercalating agents for polynucleotides (Bencini & Lippolis, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1,10-phenanthroline-2,9-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H,(H2,13,15)(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFTTXHPQDRUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)N)N=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326672 | |
| Record name | 1,10-phenanthroline-2,9-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-2,9-diamine | |
CAS RN |
38182-65-9 | |
| Record name | 1,10-phenanthroline-2,9-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-Isopropylidenebis[4-(vinyloxy)benzene]](/img/structure/B3051982.png)











![Piperidine, 4-[4-(2-methoxyethoxy)phenyl]-](/img/structure/B3052000.png)
